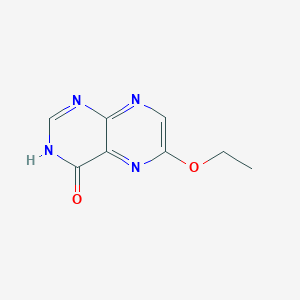
6-Ethoxypteridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxypteridin-4(3H)-one is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The ethoxy group at the 6-position and the keto group at the 4-position contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypteridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with ethyl formate, followed by oxidation to introduce the keto group at the 4-position. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethoxypteridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed:
Oxidation: Formation of pteridine-4,7-dione derivatives.
Reduction: Formation of 6-ethoxypteridin-4-ol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxypteridin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
Comparison with Other Similar Compounds: 6-Ethoxypteridin-4(3H)-one can be compared with other pteridine derivatives such as:
6-Methylpterin: Similar structure but with a methyl group instead of an ethoxy group.
Biopterin: A naturally occurring pteridine with additional hydroxyl groups.
Folic Acid: A complex pteridine derivative essential for DNA synthesis.
Uniqueness: The presence of the ethoxy group at the 6-position and the keto group at the 4-position makes this compound unique in its reactivity and potential applications. Its distinct chemical properties allow for specific interactions with biological targets and diverse chemical transformations.
Comparación Con Compuestos Similares
- 6-Methylpterin
- Biopterin
- Folic Acid
- Neopterin
- Xanthopterin
This detailed overview provides a comprehensive understanding of 6-Ethoxypteridin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1192150-16-5 |
|---|---|
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
6-ethoxy-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-5-3-9-7-6(12-5)8(13)11-4-10-7/h3-4H,2H2,1H3,(H,9,10,11,13) |
Clave InChI |
DJPBBZAAKRTUER-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C2C(=N1)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



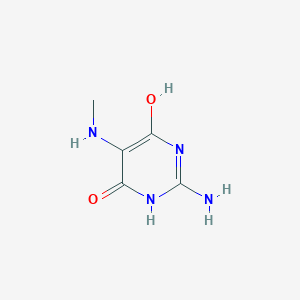

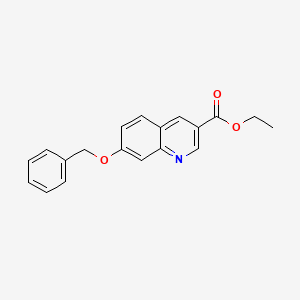
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
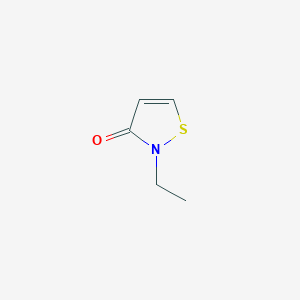
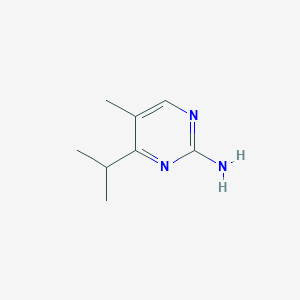
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
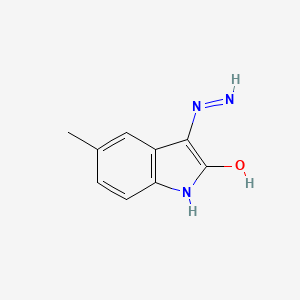
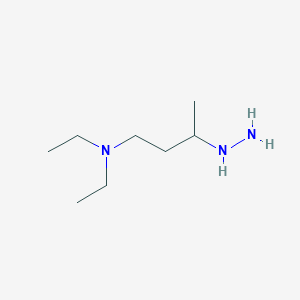
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)

![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
